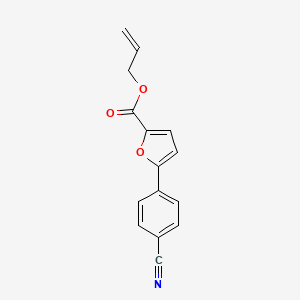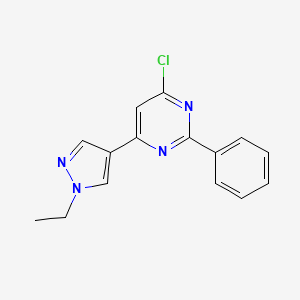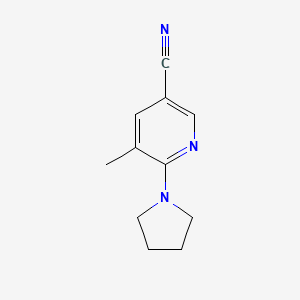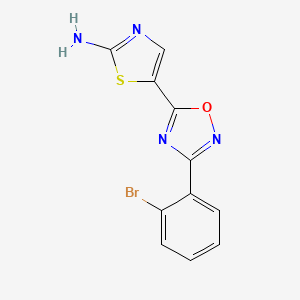
(R)-5-(Hydroxymethyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 It is a derivative of morpholine, a heterocyclic amine, and features a hydroxymethyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Hydroxymethyl)morpholin-3-one typically involves the reaction of morpholine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-5-(Hydroxymethyl)morpholin-3-one may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(Hydroxymethyl)morpholin-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted morpholine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
®-5-(Hydroxymethyl)morpholin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-5-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets
Comparación Con Compuestos Similares
Similar Compounds
®-6-(Hydroxymethyl)morpholin-3-one: A closely related compound with a hydroxymethyl group at a different position on the morpholine ring.
Morpholine: The parent compound without the hydroxymethyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
®-5-(Hydroxymethyl)morpholin-3-one is unique due to the specific position of the hydroxymethyl group, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall functionality compared to similar compounds.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(5R)-5-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |
Clave InChI |
FOJNXDWRHDVNIW-SCSAIBSYSA-N |
SMILES isomérico |
C1[C@H](NC(=O)CO1)CO |
SMILES canónico |
C1C(NC(=O)CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)
